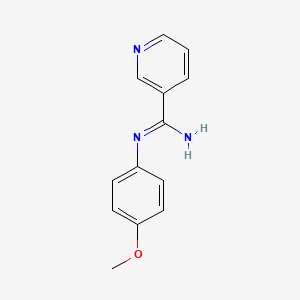
4-Fluoro-1-methyl-1h-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the indole ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl isocyanide.
Formation of Indole Ring: The indole ring is constructed through a series of reactions, including cyclization and condensation reactions. For example, the Fischer indole synthesis can be employed, where 4-fluoroaniline reacts with an appropriate ketone under acidic conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst to facilitate substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Compounds with substituted functional groups at the 4-position.
科学的研究の応用
4-Fluoro-1-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
4-Fluoro-1H-indole-3-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-indole-3-carboxylic acid: Lacks the fluorine atom at the 4-position.
4-Fluoro-1H-indole-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness: 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid is unique due to the combined presence of the fluorine atom at the 4-position and the methyl group at the 1-position. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C10H8FNO2 |
|---|---|
分子量 |
193.17 g/mol |
IUPAC名 |
4-fluoro-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) |
InChIキー |
XLEIZAQZXUZKPN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC=C2F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[(5,6,7-trimethoxynaphthalen-2-yl)methyl]piperazine](/img/structure/B8501433.png)




![(S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine](/img/structure/B8501455.png)






